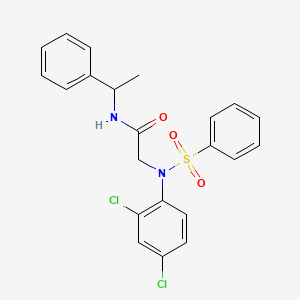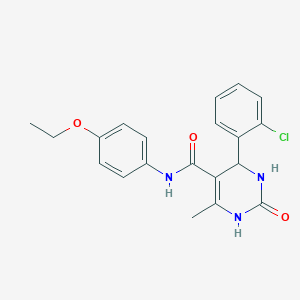![molecular formula C33H36N4O6S2 B5084857 N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide}](/img/structure/B5084857.png)
N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide}, also known as PPS, is a sulfonamide-based compound that has been extensively studied for its potential therapeutic applications. PPS has been shown to possess anti-inflammatory, immunomodulatory, and antithrombotic properties, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide} is not fully understood, but it is believed to involve the inhibition of various pro-inflammatory cytokines and chemokines, as well as the modulation of various immune cell functions. N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide} has also been shown to inhibit the activation of platelets and the formation of thrombi.
Biochemical and Physiological Effects
N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide} has been shown to possess anti-inflammatory, immunomodulatory, and antithrombotic properties. It has been shown to inhibit the production of various pro-inflammatory cytokines and chemokines, as well as the activation of various immune cells such as macrophages and T cells. N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide} has also been shown to inhibit the activation of platelets and the formation of thrombi.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide} has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research.
One limitation of N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide} is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. Additionally, N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide} may have off-target effects that need to be carefully considered in future studies.
Zukünftige Richtungen
There are several future directions for research on N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide}. One area of interest is the development of N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide}-based therapies for ocular diseases, such as diabetic retinopathy and age-related macular degeneration. Another area of interest is the development of N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide}-based therapies for autoimmune diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Further research is also needed to fully understand the mechanism of action of N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide} and to optimize its therapeutic potential. This may involve the development of new N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide} derivatives with improved pharmacological properties or the identification of new molecular targets for N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide}.
Conclusion
N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide} is a promising compound with potential therapeutic applications in various fields of medicine. Its anti-inflammatory, immunomodulatory, and antithrombotic properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide} can be synthesized through a multistep process involving the condensation of 4-methylbenzenesulfonyl chloride with N-(2-aminoethyl)-2-aminoacetamide, followed by the reaction of the resulting intermediate with 4-methylphenyl isocyanate and 2-aminoethanesulfonic acid. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide} has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of ophthalmology, N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide} has been shown to possess anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of ocular diseases such as diabetic retinopathy and age-related macular degeneration.
In the field of cardiology, N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide} has been shown to possess antithrombotic properties, making it a potential candidate for the prevention and treatment of thrombotic events such as myocardial infarction and stroke.
N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide} has also been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other autoimmune diseases.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-[3-[[2-[N-(benzenesulfonyl)-4-methylanilino]acetyl]amino]propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N4O6S2/c1-26-14-18-28(19-15-26)36(44(40,41)30-10-5-3-6-11-30)24-32(38)34-22-9-23-35-33(39)25-37(29-20-16-27(2)17-21-29)45(42,43)31-12-7-4-8-13-31/h3-8,10-21H,9,22-25H2,1-2H3,(H,34,38)(H,35,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJJZAHBVIFCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCCNC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-[3-[[2-[N-(benzenesulfonyl)-4-methylanilino]acetyl]amino]propyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-piperidinyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5084789.png)
![2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B5084798.png)
![5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5084805.png)


![3-(4-nitrophenyl)-1-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5084821.png)
![11-(4-methylphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5084831.png)
![9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B5084836.png)


![2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5084849.png)


![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B5084866.png)